![molecular formula C24H25N3O4 B1260859 3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260859.png)
3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
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Overview
Description
3-[1-[[1-(4-methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one is a member of acetamides.
Scientific Research Applications
Crystal Structure and DFT Calculations
Compounds similar to 3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one have been synthesized and analyzed for their crystal structure and molecular properties using density functional theory (DFT) calculations. This research helps in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Synthesis and Biological Evaluation
Another study focused on the synthesis of similar compounds, highlighting their biological activities. These compounds were synthesized through a series of steps and tested for their potential biological activities (Khalid et al., 2016).
Antibacterial Study
Research into the antibacterial properties of N-substituted derivatives of similar compounds has been conducted. The study synthesized various derivatives and evaluated their effectiveness against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antioxidant Activity
A study on the antioxidant activity of 1,3,4-oxadiazole derivatives, similar to the compound , showed that these compounds possess antioxidant properties, acting against different free radicals (Mallesha et al., 2014).
Tuberculostatic Activity
A research paper investigated the tuberculostatic activity of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives. These studies provide insights into their potential use in treating tuberculosis (Foks et al., 2004).
Lipoxygenase Inhibition
Compounds with a similar structure have been synthesized and screened for their inhibitory activity against the lipoxygenase enzyme, showing moderately good activities (Aziz‐ur‐Rehman et al., 2016).
Cytotoxic Evaluation
Another study explored the synthesis of novel 1,3,4-oxadiazole derivatives and evaluated their anticancer properties. This research adds valuable knowledge about the potential therapeutic applications of these compounds in cancer treatment (Adimule et al., 2014).
properties
Product Name |
3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one |
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Molecular Formula |
C24H25N3O4 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C24H25N3O4/c1-30-20-9-7-18(8-10-20)24(13-14-24)22(28)26-15-11-19(12-16-26)27-23(29)31-21(25-27)17-5-3-2-4-6-17/h2-10,19H,11-16H2,1H3 |
InChI Key |
OACFYNAMKUYTKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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